2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride
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Overview
Description
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3S. It is known for its unique structure, which includes a trifluoromethyl group attached to a thiazole ring, and is often used in various scientific research applications .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride typically involves the reaction of 2-(Trifluoromethyl)thiazole with appropriate reagents to introduce the carboximidamide group. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride: This compound has a similar structure but differs in the position of the carboximidamide group.
2-(Trifluoromethyl)thiazole-4-carboxamide: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C5H5ClF3N3S |
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Molecular Weight |
231.63 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)4-11-2(1-12-4)3(9)10;/h1H,(H3,9,10);1H |
InChI Key |
NVONNWXCWFQPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=N)N.Cl |
Origin of Product |
United States |
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